Cas no 2248389-76-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2248389-76-4x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate
- 2248389-76-4
- EN300-6521357
-
- インチ: 1S/C16H7F3N4O4/c17-16(18,19)15-21-11(10-7-20-5-6-22(10)15)14(26)27-23-12(24)8-3-1-2-4-9(8)13(23)25/h1-7H
- InChIKey: CBRMIIUJHHETHO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C2C=NC=CN21)(F)F
計算された属性
- せいみつぶんしりょう: 376.04193920g/mol
- どういたいしつりょう: 376.04193920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521357-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-14 | |
Enamine | EN300-6521357-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 0.1g |
$956.0 | 2025-03-14 | |
Enamine | EN300-6521357-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-14 | |
Enamine | EN300-6521357-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 0.25g |
$999.0 | 2025-03-14 | |
Enamine | EN300-6521357-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 5.0g |
$3147.0 | 2025-03-14 | |
Enamine | EN300-6521357-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-14 | |
Enamine | EN300-6521357-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-14 | |
Enamine | EN300-6521357-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate |
2248389-76-4 | 95.0% | 0.05g |
$912.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 2248389-76-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate, a compound with the CAS number 2248389-76-4, is a novel and highly specialized molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a trifluoromethyl-substituted imidazopyrazine core. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate is composed of a central isoindoline ring with two oxo groups, which are known to confer stability and reactivity to the molecule. The presence of the trifluoromethyl group on the imidazopyrazine ring adds significant electronic and steric effects, enhancing the compound's pharmacological properties. This combination of structural elements makes the compound a promising candidate for various therapeutic applications.
In recent years, there has been a growing interest in the development of new compounds with potential therapeutic benefits. The unique structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate has led researchers to explore its biological activities in several areas. One of the key areas of focus has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
The pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate has been extensively studied in both in vitro and in vivo models. In vitro assays have demonstrated that the compound effectively inhibits the activity of specific kinases at low micromolar concentrations. These findings suggest that it could be a valuable tool for understanding the role of these kinases in disease processes and for developing targeted therapies.
In addition to its kinase inhibitory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate has also shown promise in other therapeutic areas. For example, preliminary studies have indicated that it may have anti-inflammatory effects by modulating the activity of certain inflammatory mediators. This dual functionality makes it an attractive candidate for further development as a multi-target therapeutic agent.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate has been optimized through various synthetic routes to improve yield and purity. One common approach involves the reaction of an appropriate isoindoline derivative with a trifluoromethyl-substituted imidazopyrazine precursor. The choice of starting materials and reaction conditions is critical for achieving high yields and purity levels. Recent advancements in synthetic methods have enabled more efficient and scalable production processes, making it feasible to produce this compound on a larger scale for preclinical and clinical studies.
The safety profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate has also been evaluated through extensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile supports its potential use in human clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 3-(trifluoromethyl)imidazo[1,5-a]pyrazine - carboxylate in various disease indications. Early results from phase I trials have shown promising outcomes in terms of pharmacokinetics and tolerability. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 1 , 3 - d i o x o - 2 , 3 - d i h y d r o - 1 H - i s o i n d o l - 2 - y l 3 - ( t r i f l u o r o m e t h y l ) i m i d a z o [ 1 , 5 - a ] p y r a z i n e - carboxylate (CAS No. 2248389 -76 -4) is a highly promising compound with unique structural features and diverse biological activities. Its potential as a therapeutic agent for various diseases makes it an important focus for ongoing research and development efforts in the pharmaceutical industry.
2248389-76-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate) 関連製品
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 1542264-41-4(1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)




